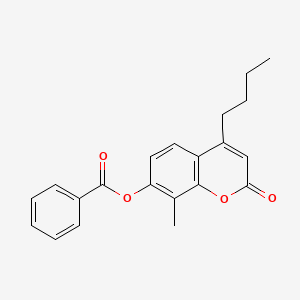![molecular formula C21H30N2O4 B5138645 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoylazepanes and has been shown to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane involves the inhibition of specific enzymes, such as phosphodiesterase 4 (PDE4) and phosphodiesterase 10 (PDE10). These enzymes play a crucial role in various physiological processes, including inflammation and cell proliferation. By inhibiting these enzymes, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane can modulate various signaling pathways, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has several advantages for lab experiments. It exhibits good solubility in various solvents, making it easy to use in various assays. The compound also exhibits good stability, allowing for long-term storage. However, one limitation of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane is its relatively high cost, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane. One possible direction is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer and diabetes. Another direction is the development of more potent analogs of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane, which may exhibit improved therapeutic properties. Finally, the study of the compound's pharmacokinetics and toxicity profile may provide further insights into its potential clinical applications.
Conclusion:
In conclusion, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane is a promising chemical compound that exhibits significant potential for various therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane involves the reaction between 4-(4-chlorobenzoyl)azepane and 1-(methoxyacetyl)piperidine in the presence of a base. This reaction results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[4-[4-(azepane-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-16-20(24)22-14-10-19(11-15-22)27-18-8-6-17(7-9-18)21(25)23-12-4-2-3-5-13-23/h6-9,19H,2-5,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPQJNDOTBIFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)
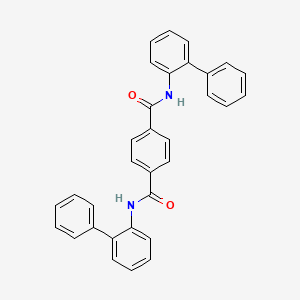
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
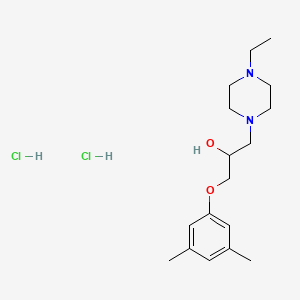
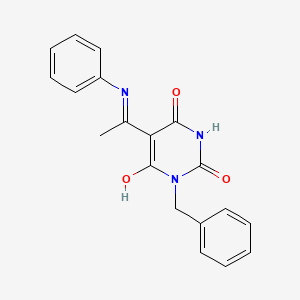
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)
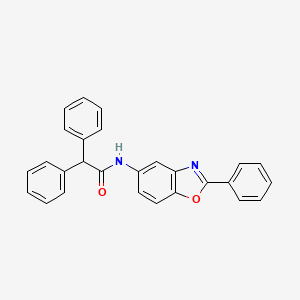
![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)
